Uridylyladenosine
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Overview
Description
Uridylyladenosine is a nucleotide analog that consists of uridine and adenosine linked by a phosphodiester bond. This compound is of significant interest in biochemical research due to its role in various cellular processes, including RNA editing and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of uridylyladenosine typically involves the coupling of uridine and adenosine monophosphates. This can be achieved through enzymatic methods using specific transferases or through chemical synthesis involving phosphoramidite chemistry .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic synthesis using recombinant enzymes. These methods are optimized for high yield and purity, ensuring the compound is suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Uridylyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group, often using nucleophiles like hydroxide ions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Hydroxide ions, aqueous conditions.
Major Products: The major products of these reactions include modified nucleotides and nucleotide analogs that can be used in further biochemical studies .
Scientific Research Applications
Uridylyladenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleotide analogs.
Biology: Plays a role in RNA editing and regulation of gene expression.
Medicine: Investigated for its potential in antiviral therapies and as a diagnostic tool.
Industry: Utilized in the production of nucleotide-based pharmaceuticals and as a research reagent
Mechanism of Action
Uridylyladenosine exerts its effects by interacting with specific enzymes and proteins involved in RNA processing. It can act as a substrate for terminal uridylyl transferases, which add uridine residues to RNA molecules, thereby influencing RNA stability and function. The molecular targets include various RNA-binding proteins and enzymes involved in RNA metabolism .
Comparison with Similar Compounds
Uridine: A nucleoside that forms the basis of uridylyladenosine.
Adenosine: Another nucleoside that is part of the this compound structure.
Cytidylyladenosine: A similar compound where cytidine replaces uridine.
Uniqueness: this compound is unique due to its specific role in RNA editing and its ability to act as a substrate for terminal uridylyl transferases. This makes it particularly valuable in studies of RNA metabolism and gene regulation .
Properties
CAS No. |
3256-24-4 |
---|---|
Molecular Formula |
C19H24N7O12P |
Molecular Weight |
573.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)17-12(30)11(29)8(37-17)4-35-39(33,34)38-14-7(3-27)36-18(13(14)31)25-2-1-9(28)24-19(25)32/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |
InChI Key |
SWTWQWKNQDDGCS-KPKSGTNCSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O |
Origin of Product |
United States |
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